molecular formula C8H7NO5 B1293962 3-Methoxy-2-nitrobenzoic acid CAS No. 4920-80-3

3-Methoxy-2-nitrobenzoic acid

Cat. No. B1293962
CAS RN: 4920-80-3
M. Wt: 197.14 g/mol
InChI Key: YMOMYSDAOXOCID-UHFFFAOYSA-N
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Description

3-Methoxy-2-nitrobenzoic acid is a chemical compound that has been the subject of various studies due to its potential applications in the synthesis of other compounds and its physicochemical properties. The compound is characterized by the presence of a methoxy group and a nitro group attached to a benzoic acid framework.

Synthesis Analysis

The synthesis of compounds related to 3-methoxy-2-nitrobenzoic acid has been explored in several studies. For instance, the reaction of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene with 2-nitrobenzoyl chlorides leads to the formation of functionalized 4-hydroxyquinolines after the reduction of the nitro group . Additionally, the electrochemical reduction of 3-nitro-4-hydroxybenzoic acid in a basic medium at a copper cathode has been scaled up to produce significant quantities of the corresponding aniline, which is an important intermediate for the synthesis of polybenzoxazoles .

Molecular Structure Analysis

The molecular structure of 3-methoxy-2-nitrobenzoic acid and its derivatives has been studied using various techniques. X-ray diffraction has been used to determine the structure of molecular co-crystals of carboxylic acids, including those involving nitrobenzoic acid derivatives . In another study, the crystal structure of methyl 2,6-dihydroxy-3-nitrobenzoate, a related compound, was stabilized by intra- and intermolecular hydrogen bonds, indicating the importance of such interactions in the stability of these molecules .

Chemical Reactions Analysis

Chemical reactions involving 3-methoxy-2-nitrobenzoic acid derivatives have been investigated for their potential applications. For example, methoxy-5-nitrobenzaldehyde, which shares structural similarities with 3-methoxy-2-nitrobenzoic acid, undergoes a Knoevenagel reaction followed by a series of transformations leading to the synthesis of various derivatives with potential antibacterial activity . Additionally, the synthesis and characterization of (3-methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives have been reported, with studies on their antimicrobial and antioxidant properties .

Physical and Chemical Properties Analysis

The physicochemical properties of 3-methoxy-2-nitrobenzoic acid and its derivatives have been extensively studied. The complexes of 3-methoxy-2-nitrobenzoates of rare earth elements have been synthesized and characterized, revealing information about their solubility, magnetic moments, and thermal behavior . The standard molar enthalpies of formation, vapor pressures, and enthalpies of sublimation for various methoxy-nitrobenzoic acids have been determined, providing insight into their thermodynamic properties .

Scientific Research Applications

Synthesis of Derivatives

3-Methoxy-2-nitrobenzoic acid plays a role in the synthesis of various chemical compounds. For example, its derivatives have been used in the synthesis of 10-methoxy-4. 8-dinitro-6H-benzo[2,3-c]chromen-6-one, which has shown potential antibacterial activity (Havaldar, Bhise, & Burudkar, 2004).

Thermodynamic Properties

Studies on the thermodynamic properties of 3-Methoxy-2-nitrobenzoic acid, such as enthalpies of combustion and sublimation, have been conducted. These properties are essential for understanding its behavior in various chemical reactions and environments (Silva, Matos, Monte, Hillesheim, Marques, & Vieira, 1999).

Complex Formation with Rare Earth Elements

Research has demonstrated that 3-Methoxy-2-nitrobenzoates can form complexes with rare earth elements. These complexes have been characterized for their magnetic and thermogravimetric properties, which could be significant in various applications such as catalysis or materials science (Ferenc, Cristóvão, Sarzyński, & Gluchowska, 2012).

Photocyclization Reactions

In chemical research, 3-Methoxy-2-nitrobenzoic acid and its derivatives have been involved in photocyclization reactions. These reactions are important in the synthesis of complex organic molecules which have potential applications in pharmaceuticals and material sciences (Kitajima, Kadoya, Maeda, & Oshima, 1970).

Safety And Hazards

When handling 3-Methoxy-2-nitrobenzoic acid, it is recommended to wear protective gloves, clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, and spray. It may cause respiratory irritation, serious eye irritation, and skin irritation .

properties

IUPAC Name

3-methoxy-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c1-14-6-4-2-3-5(8(10)11)7(6)9(12)13/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOMYSDAOXOCID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10197718
Record name 3-Methoxy-2-nitrobenzoic acid
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Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-2-nitrobenzoic acid

CAS RN

4920-80-3
Record name 3-Methoxy-2-nitrobenzoic acid
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Record name 3-Methoxy-2-nitrobenzoic acid
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Record name 4920-80-3
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Record name 3-Methoxy-2-nitrobenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
96
Citations
W Ferenc, B Cristóvão, J Sarzyński, H Głuchowska - Journal of Rare Earths, 2012 - Elsevier
… As a continuation of studies on carboxylates of transition metal ions we decided to synthesize the complexes of the selected lanthanides(III) with 3-methoxy-2-nitrobenzoic acid being a …
Number of citations: 5 www.sciencedirect.com
MAVR da Silva, MAR Matos, MJS Monte… - The Journal of Chemical …, 1999 - Elsevier
… For the combustion experiments of the other isomer, 3-methoxy-2-nitrobenzoic acid, which was performed a year later, the value of ε(calor) = (16013.8 ± 1.2) J · K−1 was taken, since, in …
Number of citations: 31 www.sciencedirect.com
AH Mehler, EL May - Journal of Biological Chemistry, 1956 - Elsevier
Methods Preparation of Carboxyl-C14-Labeled S-Hydroxyanthranilic Acid from S-Methoxy-% nitroiodobenzene-The synthesis of carboxyl-labeled 3-hydroxyanthranilic acid devised by …
Number of citations: 55 www.sciencedirect.com
LS Ciereszko, LV Hankes - Journal of the American Chemical …, 1954 - ACS Publications
… Mitchell3 by reduction and demethylation of 3-methoxy-2-nitrobenzoic acid. In the course … be used for the conversion of 3-methoxy-2-nitrobenzoic acid to the acid chloride in place of …
Number of citations: 8 pubs.acs.org
GD Cooper - Journal of the American Chemical Society, 1954 - ACS Publications
Triinethylsilylmethyl mercaptan,(CH3) 3SiCH2-SH, has been prepared by thereaction of bromo-methyltrimethylsilane with thiourea, followed by alkaline hydrolysis of the resulting …
Number of citations: 20 pubs.acs.org
B Berinzaghi, A Muruzabal, R Labriola… - The Journal of Organic …, 1945 - ACS Publications
Preparation of the four isomeric methoxy-o-nitrobenzoic acids. 2-Methoxy-6-nitrobenzoic acid was prepared according to Buehler, Deebel, and Evans (8). From 25 g. of m-nitro-cresol, …
Number of citations: 27 pubs.acs.org
K Kamaike, T Namiki, E Kawashima - … , Nucleotides and Nucleic …, 2003 - Taylor & Francis
… The protecting reagents, 6-(levulinyloxymethyl)-3-methoxy-2-nitrobenzoic acid (LMMoNBzOH) [4 (o-NO 2 )] and 2-(levulinyloxymethyl)-5-methoxy-4-nitrobenzoic acid (LMMpNBzOH) [4 (…
Number of citations: 2 www.tandfonline.com
MSZ Al Rkabe, DA Jameel - Biochemical & Cellular Archives, 2019 - search.ebscohost.com
… Table 4 :Effect of foliare spray of normal and nano Fe and Mg and interactions on Active substance 4-Benzyloxy-3-methoxy-2-nitrobenzoic acid of Broad bean (V. faba L.). …
Number of citations: 2 search.ebscohost.com
DG Kundiger, EBW Ovist - Journal of the American Chemical …, 1954 - ACS Publications
… It is recommended that thionyl chloride be used for the conversion of 3-methoxy-2-nitrobenzoic acid to the acid chloride in place of phosphorus pentachloride which has been employed …
Number of citations: 5 pubs.acs.org
R Hodges, A Taylor - Journal of the Chemical Society (Resumed), 1964 - pubs.rsc.org
4-Acetoxy-5-chloro-3-methoxy-2-nitrobenzaldehyde can be obtained by nitration of acety1-5-ch1orovani11in,* and we considered that further elaboration should yield the required …
Number of citations: 2 pubs.rsc.org

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